A Technical Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (A-770041): A Selective Lck Inhibitor for Advanced Research
A Technical Guide to 2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (A-770041): A Selective Lck Inhibitor for Advanced Research
Introduction: Unveiling A-770041, a Precision Tool for Immunological Investigation
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline, more commonly known in the scientific literature by its designation A-770041 , is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family, playing a pivotal role in the initiation of T-cell receptor (TCR) signaling cascades.[3][4][5] Upon antigen recognition by the TCR, Lck is the first kinase activated, phosphorylating key downstream targets and thereby governing T-cell development, activation, proliferation, and differentiation.[1][5][6]
Given its critical function, the targeted inhibition of Lck has become a significant strategy for modulating immune responses. A-770041 has emerged as an indispensable research tool, enabling the precise dissection of Lck's role in various physiological and pathological processes. Its high selectivity and oral bioavailability make it particularly valuable for both in vitro cellular assays and in vivo disease models.[1][7] This guide provides an in-depth exploration of A-770041's mechanism of action, its diverse applications in research, and detailed protocols for its effective use in the laboratory.
Core Mechanism of Action: Selective Inhibition of Lck-Mediated Signaling
The primary utility of A-770041 in research stems from its specific and potent inhibition of Lck kinase activity. Lck is integral to the signal transduction pathway that follows the engagement of the T-cell receptor (TCR) with an antigen-presenting major histocompatibility complex (MHC).[3]
Upon TCR engagement, Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex.[4][8] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated and propagates the signal downstream. This cascade ultimately leads to the activation of transcription factors like NFAT and NF-κB, culminating in cytokine production (e.g., Interleukin-2, IL-2), T-cell proliferation, and the execution of effector functions.[8][9]
A-770041 acts as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the phosphorylation of its substrates. This blockade at a very proximal point in the signaling cascade effectively shuts down T-cell activation.
Step-by-Step Methodology:
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Prepare Reagents: Reconstitute recombinant LCK enzyme, substrate (e.g., Protein Tyrosine Kinase Substrate), and prepare kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT). [10]2. Inhibitor Preparation: Prepare a serial dilution of A-770041 in DMSO, followed by a final dilution in kinase buffer. Include a DMSO-only vehicle control.
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Reaction Plate Setup: In a 96-well plate, add the LCK enzyme, substrate, and assay buffer.
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Add Inhibitor: Add the A-770041 dilutions or vehicle control to the appropriate wells.
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Initiate Reaction: Add ATP to all wells to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
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Detection: Stop the reaction and proceed with the detection steps as per the manufacturer's protocol (e.g., Promega ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated into a detectable luminescent signal. [11]7. Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro T-Cell Proliferation and IL-2 Production Assay
This cell-based assay assesses the functional consequence of Lck inhibition on primary T-cells.
Step-by-Step Methodology:
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Isolate T-Cells: Isolate CD4+ T-cells from murine spleen or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). [12][13]2. Cell Plating: Plate the isolated T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
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Inhibitor Treatment: Pre-incubate the cells with various concentrations of A-770041 (e.g., 0-1000 nM) or vehicle control for 1-2 hours. [1][12]4. T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies (e.g., plate-bound or soluble beads). [12]5. Incubation: Incubate the cells for 24-72 hours at 37°C, 5% CO₂.
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Analysis:
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IL-2 Production: After 24 hours, collect the cell culture supernatant. Quantify the concentration of IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA). [12] * Proliferation: After 72 hours, measure cell proliferation using a standard method such as MTS assay, [³H]-thymidine incorporation, or CFSE dye dilution by flow cytometry.
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Data Analysis: Calculate the EC₅₀ value for the inhibition of IL-2 production or proliferation. Studies report an EC₅₀ of approximately 80 nM for inhibiting Concanavalin A-stimulated IL-2 production in whole blood. [1]
Protocol 3: In Vivo Model of Bleomycin-Induced Lung Fibrosis
This protocol provides an example of how A-770041 is used in a disease model.
Step-by-Step Methodology:
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Disease Induction: On day 0, induce lung fibrosis in mice via a single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg). [12][13]2. Treatment: Administer A-770041 (a typical dose is 5 mg/kg) or a vehicle control daily by oral gavage. [12]Treatment can be administered for the full duration (e.g., days 0-21) or during specific phases (e.g., early inflammatory phase, days 0-10; or late fibrotic phase, days 11-21) to dissect the timing of Lck's involvement. [12]3. Monitoring: Monitor animals for weight loss and signs of distress.
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Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the animals.
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Sample Collection and Analysis:
-
Histopathology: Perfuse the lungs and fix them for histological analysis to assess the degree of fibrosis (e.g., Ashcroft scoring of Masson's trichrome-stained sections).
-
BALF Analysis: Perform a bronchoalveolar lavage to collect fluid (BALF). Analyze the BALF for total and differential cell counts and measure the concentration of key cytokines like TGF-β by ELISA. [12][13] * Flow Cytometry: Process lung tissue into a single-cell suspension to analyze immune cell infiltration, particularly T-cell subsets (e.g., CD4+, CD8+, Tregs), by flow cytometry. [12]
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Summary and Future Directions
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (A-770041) is a cornerstone chemical probe for studying the function of Lck. Its value lies in its high selectivity and proven efficacy in both cellular and whole-animal systems. For researchers in immunology, inflammation, and oncology, A-770041 provides a reliable method to inhibit T-cell activation and explore the downstream consequences. It has been instrumental in validating Lck as a therapeutic target for a range of conditions, from transplant rejection to autoimmune diseases and cancer.
Future research will likely continue to use A-770041 to uncover more nuanced roles of Lck in different T-cell subsets and in non-canonical signaling pathways. Furthermore, as a well-characterized inhibitor, it serves as a critical reference compound in the development and screening of new, potentially clinical-grade Lck inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
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Kagawa, K., Sato, S., Koyama, K., Imakura, T., Murakami, K., Yamashita, Y., Naito, N., Ogawa, H., Kawano, H., & Nishioka, Y. (2022). The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells. PLoS ONE, 17(10), e0276595. [Link]
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Rodriguez-Linares, B., & Gonzalez-Sarmiento, R. (2024). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. International Journal of Molecular Sciences, 25(15), 8021. [Link]
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Le-Saux, L., et al. (2023). A Novel Biallelic LCK Variant Resulting in Profound T-Cell Immune Deficiency and Review of the Literature. Journal of Clinical Immunology, 43(8), 1898–1912. [Link]
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Tan, Y. X., et al. (2015). Small molecule inhibition of Csk alters affinity recognition by T cells. eLife, 4, e08022. [Link]
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